![molecular formula C14H14N4O4 B049541 Pyrimido[5,4-g]quinazoline-4,6(3H,7H)-dione, 5,10-dihydroxy-2,3,7,8-tetramethyl- CAS No. 115705-71-0](/img/structure/B49541.png)
Pyrimido[5,4-g]quinazoline-4,6(3H,7H)-dione, 5,10-dihydroxy-2,3,7,8-tetramethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrimido[5,4-g]quinazoline-4,6(3H,7H)-dione, 5,10-dihydroxy-2,3,7,8-tetramethyl- is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of Pyrimido[5,4-g]quinazoline-4,6(3H,7H)-dione, 5,10-dihydroxy-2,3,7,8-tetramethyl- is not fully understood. However, studies have suggested that its biological activities may be attributed to its ability to modulate various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways.
Effets Biochimiques Et Physiologiques
Pyrimido[5,4-g]quinazoline-4,6(3H,7H)-dione, 5,10-dihydroxy-2,3,7,8-tetramethyl- has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth and proliferation of cancer cells, reduce inflammation, and scavenge free radicals. In vivo studies have also demonstrated its ability to reduce tumor growth and improve antioxidant status.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Pyrimido[5,4-g]quinazoline-4,6(3H,7H)-dione, 5,10-dihydroxy-2,3,7,8-tetramethyl- in lab experiments is its ability to exhibit multiple biological activities. This makes it a promising candidate for drug development and other applications. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and limit its use in certain applications.
Orientations Futures
There are several future directions for the research on Pyrimido[5,4-g]quinazoline-4,6(3H,7H)-dione, 5,10-dihydroxy-2,3,7,8-tetramethyl-. One of the directions is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize its synthesis method to improve its yield and purity. Additionally, more studies are needed to explore its potential applications in agriculture and materials science. Finally, further research is needed to evaluate its safety and efficacy in vivo and in clinical trials.
Conclusion:
Pyrimido[5,4-g]quinazoline-4,6(3H,7H)-dione, 5,10-dihydroxy-2,3,7,8-tetramethyl- is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications.
Méthodes De Synthèse
The synthesis of Pyrimido[5,4-g]quinazoline-4,6(3H,7H)-dione, 5,10-dihydroxy-2,3,7,8-tetramethyl- involves the reaction of 2,3,7,8-tetramethyl-5,10-dihydroxy-6H-pyrimido[5,4-g]quinazoline-4,6-dione with appropriate reagents. The reaction conditions and reagents used in the synthesis may vary depending on the desired outcome.
Applications De Recherche Scientifique
Pyrimido[5,4-g]quinazoline-4,6(3H,7H)-dione, 5,10-dihydroxy-2,3,7,8-tetramethyl- has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, this compound has been found to exhibit anti-inflammatory, antioxidant, and anticancer activities. In agriculture, it has been studied for its potential use as a plant growth regulator. In materials science, it has been investigated for its potential use in the fabrication of organic electronic devices.
Propriétés
Numéro CAS |
115705-71-0 |
|---|---|
Nom du produit |
Pyrimido[5,4-g]quinazoline-4,6(3H,7H)-dione, 5,10-dihydroxy-2,3,7,8-tetramethyl- |
Formule moléculaire |
C14H14N4O4 |
Poids moléculaire |
302.29 g/mol |
Nom IUPAC |
5,10-dihydroxy-2,3,7,8-tetramethylpyrimido[5,4-g]quinazoline-4,6-dione |
InChI |
InChI=1S/C14H14N4O4/c1-5-15-9-7(13(21)17(5)3)11(19)8-10(12(9)20)16-6(2)18(4)14(8)22/h19-20H,1-4H3 |
Clé InChI |
GZHHINGARPJZLW-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C(=C3C(=C2O)N=C(N(C3=O)C)C)O)C(=O)N1C |
SMILES canonique |
CC1=NC2=C(C(=C3C(=C2O)N=C(N(C3=O)C)C)O)C(=O)N1C |
Synonymes |
Pyrimido[5,4-g]quinazoline-4,6(3H,7H)-dione, 5,10-dihydroxy-2,3,7,8-tetramethyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



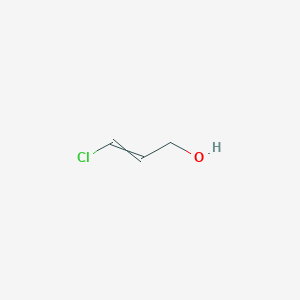
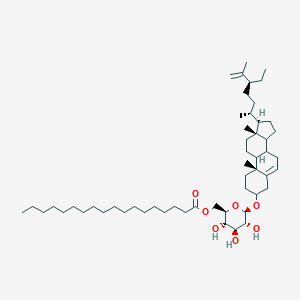
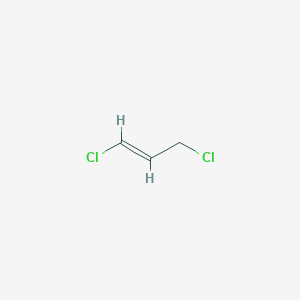
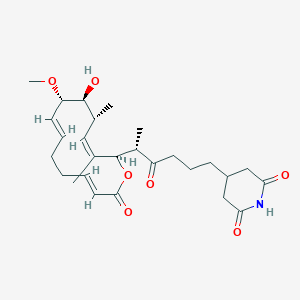
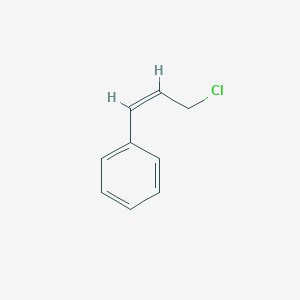
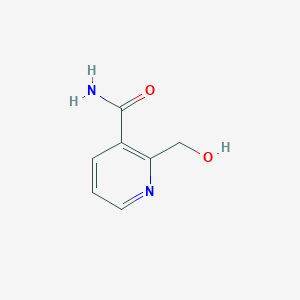

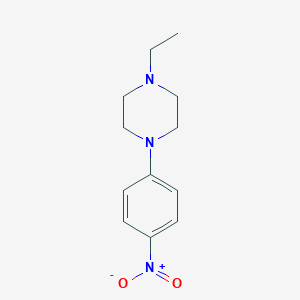

![(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxypropanoyl]amino]pentanedioic acid](/img/structure/B49481.png)
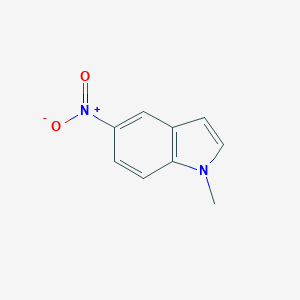
![3,7-Bis[(acetyloxy)methyl]-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone](/img/structure/B49483.png)
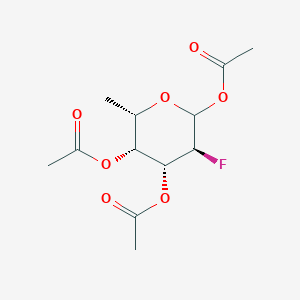
![6-Methyl-8-nitro-3,4-dihydro-2H-imidazo[5,1-b][1,3]thiazin-3-ol](/img/structure/B49497.png)